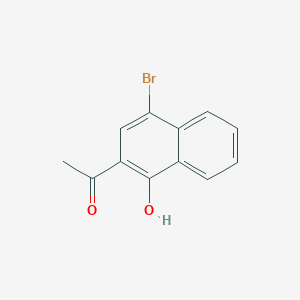

1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone

Descripción

1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone is a brominated hydroxyacetophenone derivative with a naphthalene backbone. It is synthesized via acetylation of 4-bromo-1-naphthol using glacial acetic acid and ZnCl₂ as a catalyst . The compound is characterized by UV-Vis, FT-IR, ¹H/¹³C NMR, LC-MS, and elemental analysis . Its structure features a hydroxyl group at position 1, a bromine substituent at position 4, and an acetyl group at position 2 of the naphthalene ring, making it a versatile intermediate for synthesizing Schiff bases, benzothiazepines, and pyrazoline derivatives . Biological studies highlight its antibacterial activity against Escherichia coli and Salmonella Typhi and antioxidant properties via DPPH and hydroxyl radical scavenging assays .

Propiedades

IUPAC Name |

1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDZQQHBPKCHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513277 | |

| Record name | 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52220-64-1 | |

| Record name | 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone, an organic compound with the molecular formula C₈H₇BrO, has garnered attention in medicinal chemistry due to its unique structural features, including a bromine atom and a hydroxyl group attached to a naphthalene ring. This compound has been studied for its potential pharmacological properties, particularly in the context of antibacterial and antioxidant activities.

Synthesis

The synthesis of this compound typically involves acetylation of 4-bromo-α-naphthol in the presence of glacial acetic acid and zinc chloride. This method not only provides the desired compound but also allows for the exploration of various derivatives that may exhibit enhanced biological activity .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a comparative study, this compound was evaluated against common bacterial strains such as Escherichia coli and Salmonella Typhi. The results indicated that it possesses notable antibacterial activity, with effective inhibition concentrations (MIC) comparable to established antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 62.5 |

| This compound | S. Typhi | 31.25 |

Antioxidant Activity

In addition to its antibacterial properties, this compound has been assessed for its antioxidant capabilities using methods such as the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

The mechanism underlying the biological activity of this compound appears to involve several pathways:

- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways, leading to cell death .

- Antioxidant Mechanism : The hydroxyl group in its structure is likely responsible for its ability to donate electrons and neutralize free radicals, thereby mitigating oxidative damage .

Case Studies

A study conducted on Schiff base complexes derived from this compound revealed that these derivatives exhibited enhanced cytotoxicity against cancer cell lines while showing lower toxicity towards non-cancerous cells. This suggests potential applications in targeted cancer therapies .

Aplicaciones Científicas De Investigación

Research has demonstrated that 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against strains such as Escherichia coli and Salmonella Typhi, making it a candidate for developing new antimicrobial agents .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, derivatives of this compound have shown enhanced cytotoxicity compared to their parent compounds, indicating potential for use in cancer therapy .

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:

- Anticancer Agents : The compound's ability to induce apoptosis in cancer cells has been investigated, suggesting its utility in developing targeted cancer therapies .

- Antioxidants : Some studies indicate that derivatives of this compound may possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Research Case Studies

Several case studies illustrate the applications of this compound:

Comparación Con Compuestos Similares

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Electronic Effect | Reactivity in Cross-Coupling |

|---|---|---|---|

| This compound | Br | Moderate EWG | High (Suzuki, Buchwald-Hartwig) |

| 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone | Cl | Moderate EWG | Moderate |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | OMe | EWG/EDG* | Low (steric hindrance) |

*EWG = Electron-withdrawing group; EDG = Electron-donating group.

Physicochemical Properties

Melting Points and Solubility

- The bromo-naphthalene derivative has a higher melting point (66°C) compared to its phenyl analogs (e.g., 2-Bromo-1-(4-hydroxyphenyl)ethanone, m.p. ~120°C) due to extended π-conjugation and stronger van der Waals forces .

- Hydroxyl vs. Methoxy Groups: The hydroxyl group in this compound facilitates hydrogen bonding, improving solubility in protic solvents, whereas methoxy-substituted analogs (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone) exhibit higher lipophilicity .

Table 2: Selected Physicochemical Data

| Compound | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|

| This compound | 66 | Moderate (ethanol/water) |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone | 120 | High (methanol) |

| 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone | 58 | Moderate (ethanol) |

Antibacterial and Antioxidant Performance

- Bromo vs. Chloro Derivatives : Schiff bases derived from the bromo compound show superior antibacterial activity (MIC ~25 µg/mL against E. coli) compared to chloro analogs (MIC ~50 µg/mL), attributed to bromine’s stronger electronegativity enhancing membrane penetration .

- Antioxidant Efficacy: The bromo derivative exhibits 70% DPPH scavenging at 100 µg/mL, outperforming methoxy-substituted analogs (e.g., 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone at 55%), likely due to the hydroxyl group’s radical stabilization capacity .

Métodos De Preparación

Fundamental Chemical Properties and Structural Considerations

Molecular Architecture and Reactivity

The compound’s structure (C₁₂H₉BrO₂, MW 265.10) features a naphthalene backbone substituted with hydroxyl (-OH), acetyl (-COCH₃), and bromine (-Br) groups at positions 1, 2, and 4, respectively. The hydroxyl group’s electron-donating nature activates the aromatic ring for electrophilic substitution, while bromine’s electron-withdrawing effect directs subsequent reactions to specific positions. This interplay necessitates careful sequencing of synthetic steps to avoid undesired side reactions.

Solubility and Stability

1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Storage at 2–8°C under inert gas (e.g., nitrogen or argon) is critical to prevent degradation via oxidation or hydrolysis.

Synthetic Routes and Methodological Analysis

Friedel-Crafts Acylation Followed by Bromination

Reaction Mechanism

This two-step approach begins with the acylation of 1-hydroxynaphthalene using acetyl chloride in the presence of aluminum chloride (AlCl₃), a Lewis catalyst. The hydroxyl group activates the naphthalene ring, directing the acetyl group to position 2. Subsequent bromination at position 4 is achieved using bromine (Br₂) in acetic acid, leveraging the acetyl group’s meta-directing influence.

Optimization Parameters

- Acylation : A molar ratio of 1:1.2 (naphthalene derivative:acetyl chloride) in dichloromethane (DCM) at 0–5°C yields 78–85% intermediate.

- Bromination : Bromine (1.1 equivalents) in glacial acetic acid at 40°C for 6 hours achieves 65–70% yield. Excess bromine risks over-bromination, necessitating precise stoichiometry.

Challenges

- Side Reactions : Competing ortho-acylation or diacylation may occur without temperature control.

- Workup : Quenching AlCl₃ requires careful addition to ice-water to prevent exothermic reactions.

Direct Bromoacetylation via Electrophilic Aromatic Substitution

One-Pot Synthesis

In this method, 1-hydroxynaphthalene undergoes simultaneous bromination and acetylation using a mixture of acetyl bromide (AcBr) and bromine in the presence of iron(III) bromide (FeBr₃). The FeBr₃ catalyst enhances electrophilicity, enabling sequential substitution at positions 2 and 4.

Yield and Selectivity

- Conditions : A 2:1 molar ratio of AcBr to Br₂ in nitrobenzene at 50°C for 8 hours yields 60–65% product.

- Regioselectivity : The hydroxyl group’s para-directing effect ensures bromine addition at position 4, while acetyl groups occupy position 2.

Limitations

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Key Limitations |

|---|---|---|---|

| Friedel-Crafts | 65–70 | Cost-effective, scalable | Side reactions, harsh conditions |

| Direct Bromoacetylation | 60–65 | One-pot simplicity | Toxic solvents, moderate yields |

| Suzuki-Miyaura | 55–60 | Regioselective, versatile | High cost, complex purification |

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone?

A common method involves Friedel-Crafts acylation of a substituted naphthalene derivative. For example, bromination of 1-hydroxynaphthalen-2-yl ethanone precursors using brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide) under controlled conditions. Evidence from analogous syntheses (e.g., 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone) highlights the use of ZnCl₂ as a catalyst and glacial acetic acid as a solvent under reflux . Optimization of reaction time, temperature, and stoichiometry is critical to minimize by-products like di-brominated analogs.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy : NMR (e.g., δ 7.99–8.01 ppm for aromatic protons) and NMR (e.g., δ 190–200 ppm for ketone carbonyl) confirm structural features .

- Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 282 [M+1] for related compounds) .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and O–H (~3200 cm⁻¹) groups are diagnostic .

- Chromatography : HPLC or TLC monitors purity, with mobile phases adjusted for polar functional groups .

Advanced Research Questions

Q. What strategies enable regioselective bromination in naphthalene derivatives?

Regioselectivity is achieved via directing groups. The hydroxyl (-OH) group at position 1 directs electrophilic bromination to position 4 due to its electron-donating resonance effects. Computational studies (DFT) or Hammett parameters can predict reactivity, while experimental validation uses competitive bromination of positional isomers. Alternative approaches include protecting group strategies (e.g., acetylating -OH to alter directing effects) .

Q. How is X-ray crystallography applied to resolve the crystal structure of brominated naphthalenone derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines structural parameters. For example, in 2-Bromo-1-(4-methoxyphenyl)ethanone, bond lengths (mean C–C = 0.009 Å) and angles are determined with R factors < 0.06. The Flack parameter (x) or Rogers’ η evaluates enantiomorph-polarity, especially for non-centrosymmetric crystals .

Q. What methodologies assess the compound’s potential biological activities?

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Mechanistic Probes : ROS generation or DNA intercalation assays to identify modes of action. Purity (>95%) is ensured via recrystallization or column chromatography .

Q. How can researchers resolve contradictions in reaction yields or by-product formation?

- Reaction Optimization : Vary catalysts (e.g., FeCl₃ vs. ZnCl₂), solvents (polar vs. non-polar), or bromine sources.

- By-Product Analysis : LC-MS identifies di-brominated or oxidation products. Computational tools (e.g., Gaussian) model transition states to explain selectivity .

- Cross-Validation : Compare results with structurally similar compounds (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone) to identify trends .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.